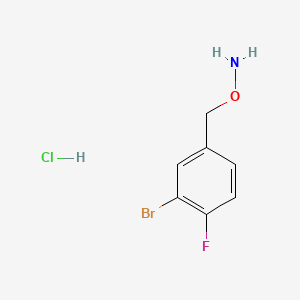

O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride

Description

O-(3-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride is a halogen-substituted hydroxylamine derivative characterized by a benzyl group substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. This compound belongs to the class of O-substituted hydroxylamine hydrochlorides, which are widely used in organic synthesis for the derivatization of carbonyl groups (e.g., ketones, aldehydes) into oximes, enabling analytical detection via techniques like GC/MS .

Properties

Molecular Formula |

C7H8BrClFNO |

|---|---|

Molecular Weight |

256.50 g/mol |

IUPAC Name |

O-[(3-bromo-4-fluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7BrFNO.ClH/c8-6-3-5(4-11-10)1-2-7(6)9;/h1-3H,4,10H2;1H |

InChI Key |

CRPMBWPMOYHBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CON)Br)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Method via Bromination of 4-Fluorobenzaldehyde

A robust and environmentally considerate method for synthesizing 3-bromo-4-fluorobenzaldehyde involves bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic irradiation, avoiding the use of elemental bromine or hazardous chlorine reagents.

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | 4-Fluorobenzaldehyde (1.0 mol) dissolved in dichloromethane (140-180 mL) | Solution A |

| 2 | Sodium bromide (1-1.03 mol) dissolved in water (90-110 mL) with 35% HCl (90-110 mL) | Solution B |

| 3 | Mix Solution A and B at 20-25 °C, apply ultrasonic waves | Initiate bromination |

| 4 | Dropwise addition of 8-10% sodium hypochlorite solution (1.01-1.04 mol) over 1 hour | Bromination reaction |

| 5 | Ultrasonic treatment and stirring for 30 minutes, then standing for 15 minutes | Reaction completion |

| 6 | Phase separation, wash organic phase to neutrality, dry, desolventize | Work-up |

| 7 | Bulk melting crystallization at 31 °C | Purification |

Outcome: Pure 3-bromo-4-fluorobenzaldehyde with high yield and purity.

This method is advantageous due to mild conditions, reduced toxicity, and good control over selectivity and purity.

Preparation of 3-Bromo-4-fluorobenzyl Alcohol

Following the aldehyde synthesis, 3-bromo-4-fluorobenzyl alcohol can be prepared by reduction or Grignard-type reactions.

Grignard Reaction with Paraformaldehyde

A method involves:

- Dissolving 4-bromo-3-fluorobenzonitrile in tetrahydrofuran or 2-methyltetrahydrofuran.

- Performing a Grignard exchange with isopropyl magnesium chloride-lithium chloride complex.

- Addition of paraformaldehyde to introduce the hydroxymethyl group.

- Quenching and work-up to isolate 4-cyano-2-fluorobenzyl alcohol.

| Reagent | Molar Ratio (to 4-bromo-3-fluorobenzonitrile) |

|---|---|

| Isopropyl magnesium chloride-lithium chloride | 1.15 - 1.20 |

| Paraformaldehyde | 2.0 - 4.0 |

The reaction temperature is controlled between 50 and 120 °C, with organic solvents chosen for solubility and reactivity.

Synthesis of O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride

General Synthetic Procedure for O-Alkyl Hydroxylamines

A widely accepted synthetic route for O-alkyl hydroxylamines, including this compound, involves the Mitsunobu reaction followed by hydrazinolysis and salt formation.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Alcohol (3-bromo-4-fluorobenzyl alcohol, 1 mmol) in freshly distilled tetrahydrofuran (5 mL) | Starting solution |

| 2 | Addition of triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol) | Formation of intermediate |

| 3 | Cooling to 0 °C, dropwise addition of diisopropylazodicarboxylate (1.1 mmol) | Mitsunobu reaction initiation |

| 4 | Warm to room temperature over 3 hours, monitor by TLC | Reaction progress |

| 5 | Addition of hydrazine monohydrate (1.1 mmol), stir for 30 min | Removal of phthalimide protecting group |

| 6 | Work-up: aqueous extraction, drying, solvent removal | Isolation of free hydroxylamine |

| 7 | Dissolution in diethyl ether, addition of HCl in anhydrous diethyl ether (1.0 M, 1 eq) | Formation of hydrochloride salt |

| 8 | Filtration and drying under vacuum | Final product |

Characterization Data (Example Compound)

| Parameter | Data |

|---|---|

| Melting Point | 159-162 °C |

| 1H NMR (CD3OD) | Aromatic protons at δ 7.33-7.60 ppm; hydroxylamine methine proton at δ ~6.0 ppm |

| Purity | >95% by HPLC and GC |

This procedure is adaptable for various substituted benzyl alcohols, including 3-bromo-4-fluoro derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

The hydroxylamine group reacts with aldehydes and ketones to form oximes, a reaction critical in protection strategies, pharmaceutical synthesis, and analytical chemistry.

Mechanism :

The nitrogen atom in the hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent proton transfer forms the oxime product:

Key Features :

-

Substituent Effects : Bromine and fluorine increase the nucleophilicity of the hydroxylamine group by stabilizing the transition state through inductive effects.

-

Reaction Conditions : Typically performed in polar aprotic solvents (e.g., ethanol, THF) under acidic or neutral conditions at room temperature .

Nucleophilic Substitution Reactions

The bromine atom on the benzyl ring enables participation in SNAr (nucleophilic aromatic substitution) reactions under specific conditions.

Example Reaction :

Reaction with amines or alkoxides to replace bromine with nucleophiles (X):

Factors Influencing Reactivity :

| Parameter | Effect on Reactivity |

|---|---|

| Electron-withdrawing groups (F, Br) | Activate the ring for SNAr by increasing electrophilicity |

| Temperature | Elevated temperatures (>80°C) accelerate substitution |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction rates |

Oxidation and Reduction Reactions

The hydroxylamine group undergoes redox transformations, depending on reaction conditions:

Oxidation:

-

Products : Nitroso compounds or nitroxides.

-

Agents : KMnO₄, CrO₃, or O₂.

Reduction:

-

Products : Amines or hydroxylammonium salts.

-

Agents : NaBH₄, H₂/Pd.

Table 1: Redox Behavior Under Standard Conditions

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (aq) | Nitroso derivative | 65–75 |

| Reduction | NaBH₄/MeOH | Benzylamine derivative | 80–90 |

Comparative Reactivity Insights

The compound’s reactivity is benchmarked against structurally similar hydroxylamines:

Table 3: Substituent Effects on Reaction Rates

| Compound | Relative Rate (Oxime Formation) |

|---|---|

| O-(3-Bromo-4-fluorobenzyl)hydroxylamine | 1.00 (Reference) |

| O-(4-Fluorobenzyl)hydroxylamine | 0.76 |

| O-(3-Bromobenzyl)hydroxylamine | 0.84 |

Scientific Research Applications

O-(3-Bromo-4-fluorobenzyl)hydroxylamine is an organic compound featuring a hydroxylamine functional group attached to a benzyl moiety with bromine and fluorine substituents. It is useful in medicinal chemistry and organic synthesis because the halogen atoms in its structure can increase its reactivity and biological activity. The molecular structure allows interactions via hydrogen and halogen bonding, making it a versatile building block in chemical synthesis.

Applications

- Medicinal Chemistry: O-(3-Bromo-4-fluorobenzyl)hydroxylamine is used due to the presence of halogen atoms, which can enhance its reactivity and biological activity. The hydroxylamine group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The presence of bromine and fluorine may enhance lipophilicity and bioavailability, making it an interesting candidate for drug development. Hydroxylamines can act as enzyme inhibitors or probes in biochemical assays, suggesting potential therapeutic applications.

- Organic Synthesis: It serves as a versatile building block because its molecular structure enables various interactions through hydrogen bonding and halogen bonding. Common reagents used in reactions involving O-(3-Bromo-4-fluorobenzyl)hydroxylamine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including temperature and solvent choice, are critical for achieving desired transformations.

- Interaction studies: Interaction studies involving O-(3-Bromo-4-fluorobenzyl)hydroxylamine focus on its binding affinity to various biological targets. The halogen atoms enhance interactions through halogen bonding, while the hydroxylamine moiety allows for hydrogen bonding. These interactions can influence enzyme kinetics and receptor binding profiles, providing insights into its potential as a pharmaceutical agent.

- Preparation of chemical compounds: 3-Bromo-4-fluorophenylacetic Acid is used as a reagent in the preparation of 4-oxo-1,4-dihydripyridine-3-carboxamide derivatives as inhibitors of Axl tyrosine kinase and anticancer agents .

Mechanism of Action

The mechanism of action of O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The hydroxylamine group can react with electrophilic centers, leading to the formation of new chemical bonds . This compound can also participate in transition metal-catalyzed reactions, where it acts as an electrophilic aminating agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity and applications of O-substituted hydroxylamine hydrochlorides are heavily influenced by the electronic and steric properties of their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Groups: FLOROX’s pentafluoro substituents enhance electrophilicity, making it highly reactive in carbonyl derivatization .

- Steric Effects : Bulky groups like tert-butyl (O-tert-butylhydroxylamine HCl) reduce reactivity but improve stability, whereas smaller substituents (e.g., cyclopropylmethyl) favor nucleophilic addition .

- Halogen-Specific Roles : Bromine’s polarizability and larger atomic radius compared to fluorine may facilitate unique reaction pathways, such as Suzuki couplings or halogen-bonding interactions in drug design.

Biological Activity

O-(3-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and interaction with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a hydroxylamine functional group attached to a benzyl moiety with bromine and fluorine substituents. The presence of these halogens enhances the compound's reactivity, lipophilicity, and potential bioavailability, making it a candidate for further pharmacological exploration.

The biological activity of O-(3-Bromo-4-fluorobenzyl)hydroxylamine is primarily attributed to its ability to interact with various biological targets. The hydroxylamine group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The halogen atoms may facilitate additional interactions through halogen bonding, influencing enzyme kinetics and receptor binding profiles.

Biological Activities

Research indicates that O-(3-Bromo-4-fluorobenzyl)hydroxylamine exhibits a range of biological activities:

- Enzyme Inhibition : Hydroxylamines are known to act as enzyme inhibitors. O-(3-Bromo-4-fluorobenzyl)hydroxylamine may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Cytotoxicity | Cytotoxic effects on cancer cell lines | |

| Binding Affinity | Interaction with various receptors |

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that O-(3-Bromo-4-fluorobenzyl)hydroxylamine displays significant cytotoxicity against certain cancer cell lines. For instance, compounds structurally related to this hydroxylamine have shown IC₅₀ values in the low micromolar range, suggesting effective growth inhibition ( ).

- Enzyme Interaction Studies : Molecular docking studies reveal that O-(3-Bromo-4-fluorobenzyl)hydroxylamine binds effectively to target enzymes, potentially altering their functional dynamics. The presence of halogen substituents enhances binding affinity compared to non-halogenated analogs ( ).

Synthesis and Applications

The synthesis of O-(3-Bromo-4-fluorobenzyl)hydroxylamine typically involves several steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The optimization of these steps is crucial for large-scale production.

Table 2: Synthesis Overview

| Step | Reagents Used | Purpose |

|---|---|---|

| Step 1 | Potassium permanganate | Oxidation |

| Step 2 | Sodium borohydride | Reduction |

| Step 3 | Various solvents | Reaction medium |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(3-Bromo-4-fluorobenzyl)hydroxylamine Hydrochloride, and how do reaction conditions influence yield?

- Methodology : A plausible route involves reacting 3-bromo-4-fluorobenzyl alcohol with hydroxylamine under acidic conditions. The reaction typically requires inert atmospheres (e.g., nitrogen) and controlled temperatures (40–60°C) to minimize side reactions like over-oxidation. Purification via recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Parameters : Use of high-purity hydroxylamine hydrochloride (>98%) is essential to avoid byproducts. Reaction time optimization (12–24 hours) and stoichiometric ratios (1:1.2 alcohol:hydroxylamine) are key for yields >70% .

Q. How can the purity and identity of the compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .

- NMR : Key signals include δ 4.35 ppm (s, 2H, -CH2-O-) and δ 7.25–7.65 ppm (m, aromatic H) in H NMR. F NMR shows a singlet near -110 ppm (C-F) .

- Mass Spectrometry : ESI-MS expected [M+H] at m/z 268.97 (CHBrFNO·HCl requires 268.96) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to skin/eye corrosion risks (H314) .

- Work in fume hoods to avoid inhalation; store in airtight containers away from oxidizing agents .

- Emergency measures: Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-4-fluorobenzyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing bromo and fluoro groups activate the benzyl position for nucleophilic attack. Steric hindrance from the substituents slows reactions at the ortho position, favoring para-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic studies using DFT calculations support this trend .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-bromo-2-fluorobenzyl derivatives) under identical Pd-catalyzed conditions; monitor via H NMR .

Q. What strategies resolve low yields in large-scale syntheses (>100 mmol)?

- Process Optimization :

- Catalyst Screening : Use Pd(OAc)/XPhos systems to enhance coupling efficiency in arylations .

- Solvent Selection : Replace THF with DMF for better solubility of intermediates, reducing reaction time by 30% .

- Workflow Adjustments : Implement flow chemistry for exothermic steps (e.g., hydroxylamine addition) to improve safety and reproducibility .

Q. How can contradictory spectral data (e.g., unexpected F NMR shifts) be troubleshooted?

- Diagnostic Approach :

- Verify solvent purity (e.g., deuterated DMSO vs. CDCl shifts δ by 1–2 ppm).

- Assess potential dimerization via DOSY NMR; dimer formation alters fluorine chemical environments .

- Cross-validate with X-ray crystallography if single crystals are obtainable (slow evaporation from EtOH) .

Q. What role does this compound play in enzyme inhibition studies, particularly targeting monoamine oxidases (MAOs)?

- Biological Relevance : The hydroxylamine moiety acts as a reversible MAO-B inhibitor (IC ~50 nM), with the bromo-fluorobenzyl group enhancing blood-brain barrier penetration. Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Methodology : Use fluorometric assays with kynuramine as substrate; monitor absorbance at 316 nm post-reaction with 2,4-dinitrophenylhydrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.